
7-Dodecyl-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Dodecyl-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione: is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Dodecyl-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the dodecyl, methyl, and 2-methylprop-2-enylsulfanyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine core or the sulfanyl group, potentially yielding different reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
科学研究应用
Chemistry: In chemistry, 7-Dodecyl-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand or inhibitor in various biochemical pathways.
Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to modulate biological targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry: In industrial applications, this compound may be used in the formulation of specialty chemicals, including surfactants, lubricants, and additives.
作用机制
The mechanism of action of 7-Dodecyl-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application, whether in biological systems or industrial processes.
相似化合物的比较
- 7-Dodecyl-3-methyl-8-((2-methyl-2-propenyl)thio)-3,7-dihydro-1H-purine-2,6-dione
- 7-Dodecyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-1H-purine-2,6-dione
Comparison: Compared to similar compounds, 7-Dodecyl-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
371141-14-9 |
|---|---|
分子式 |
C22H36N4O2S |
分子量 |
420.62 |
IUPAC 名称 |
7-dodecyl-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C22H36N4O2S/c1-5-6-7-8-9-10-11-12-13-14-15-26-18-19(23-22(26)29-16-17(2)3)25(4)21(28)24-20(18)27/h2,5-16H2,1,3-4H3,(H,24,27,28) |
InChI 键 |
UTWSKLVVXUYXNO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN1C2=C(N=C1SCC(=C)C)N(C(=O)NC2=O)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


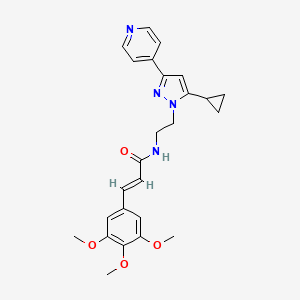
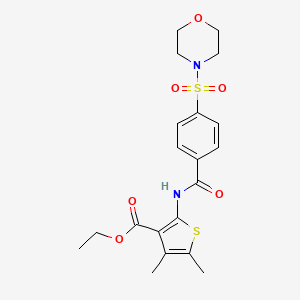
![4-((5-methyl-2-phenyloxazol-4-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2443600.png)
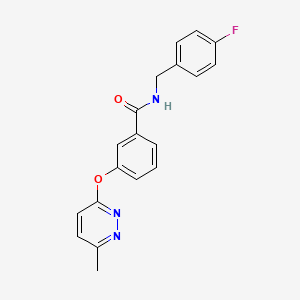
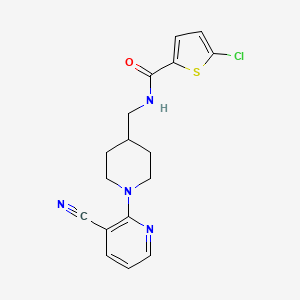
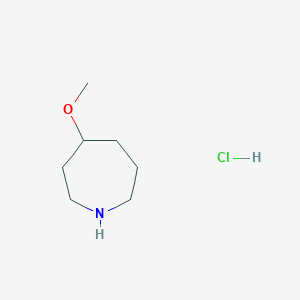
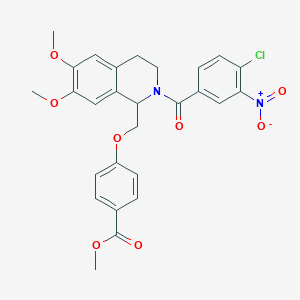
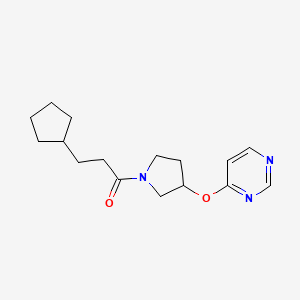
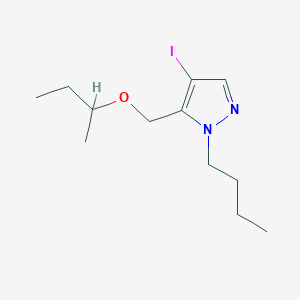
![N-[2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2443612.png)
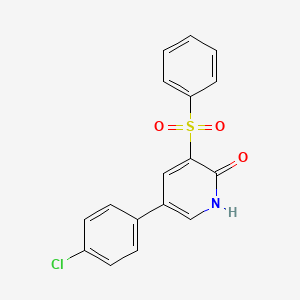
![Methyl 2-[3-cyano-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]sulfanylbenzoate](/img/structure/B2443614.png)

![(Z)-ethyl 2-((3-nitrobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2443616.png)
